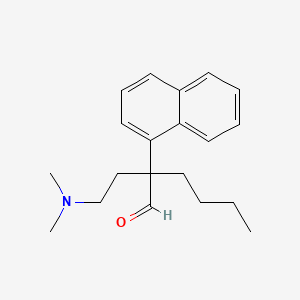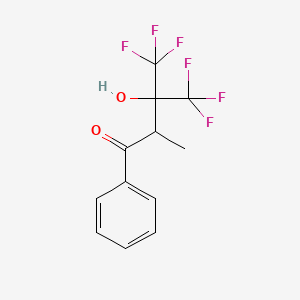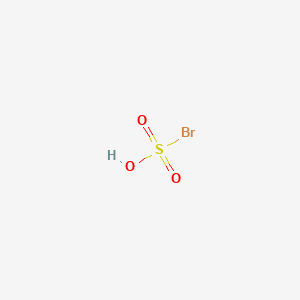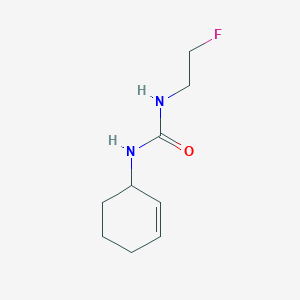
2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol is a complex organic compound with the molecular formula C28H26O3S It is characterized by the presence of hydroxyl and sulfonyl functional groups attached to a diphenylethyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol typically involves multi-step organic reactions. One common method includes the reaction of diphenylethanol with sulfonyl chloride in the presence of a base to form the sulfonyl derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield diphenyl ketones, while reduction of the sulfonyl group may produce diphenyl sulfides.
Applications De Recherche Scientifique
2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol exerts its effects involves interactions with specific molecular targets. The hydroxyl and sulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxy-2,2-diphenylethyl)sulfinyl-1,1-diphenylethanol
- 2-Hydroxy-1,2-diphenylethanone
Uniqueness
2-(2-Hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity that is valuable in various research contexts.
Propriétés
Numéro CAS |
35189-92-5 |
|---|---|
Formule moléculaire |
C28H26O4S |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
2-(2-hydroxy-2,2-diphenylethyl)sulfonyl-1,1-diphenylethanol |
InChI |
InChI=1S/C28H26O4S/c29-27(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-33(31,32)22-28(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,29-30H,21-22H2 |
Clé InChI |
DJNIMBDGLBZDNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CS(=O)(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




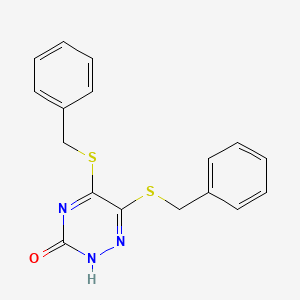
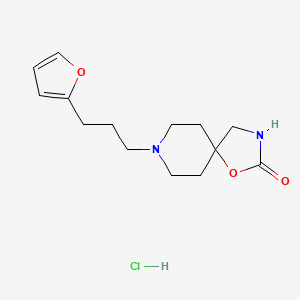
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
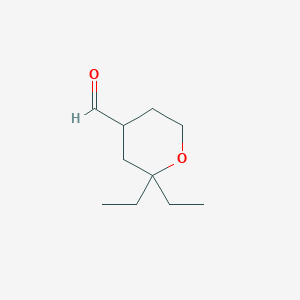
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
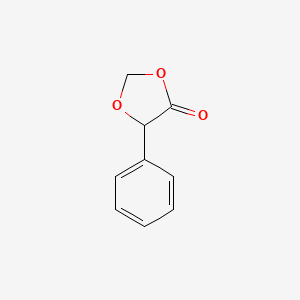
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

